molecular formula C16H24N2O B13964631 (1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol

(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol

Cat. No.: B13964631
M. Wt: 260.37 g/mol
InChI Key: DAASUWOMLIGTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications.

Industrial Production Methods

Industrial production of piperidine derivatives often involves scalable and cost-effective methods. These methods may include catalytic hydrogenation, cyclization, and amination reactions. The choice of catalysts, solvents, and reaction conditions is crucial to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group in this compound can yield a ketone or aldehyde derivative .

Scientific Research Applications

(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzyl and cyclopropylamino groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

(1-Benzyl-3-(cyclopropylamino)piperidin-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and cyclopropylamino groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

[1-benzyl-3-(cyclopropylamino)piperidin-4-yl]methanol

InChI

InChI=1S/C16H24N2O/c19-12-14-8-9-18(10-13-4-2-1-3-5-13)11-16(14)17-15-6-7-15/h1-5,14-17,19H,6-12H2

InChI Key

DAASUWOMLIGTQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CN(CCC2CO)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.